5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Description
5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C20H18N2O4 . It is used in the pharmaceutical industry for testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolone core, a phenoxyanilino group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have detailed the synthesis and reactivity of compounds structurally related to "5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one," focusing on their interactions with different reagents. For instance, research on the reactions of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-ones with amines and phenols has been conducted to yield various substituted derivatives, showcasing the compound's versatility in organic synthesis (Metwally et al., 1989). Additionally, the compound's utility in the synthesis of N-confused porphyrin derivatives highlights its role in creating complex heterocyclic systems (Li et al., 2011).
Structural Analysis
Significant effort has been dedicated to understanding the crystal and molecular structure of pyrazolone derivatives, which are closely related to the compound . Investigations include spectroscopic, spectrophotometric, and crystallographic studies to determine the tautomeric equilibria and molecular conformations of these compounds (Hayvalı et al., 2010). Such studies are crucial for designing molecules with desired physical and chemical properties.
Application in Heterocyclic Chemistry
The synthesis and characterization of spiro-fused pyrazolones demonstrate the compound's applicability in developing new heterocyclic systems. These studies have provided insights into the potential of pyrazolone derivatives in medicinal chemistry and materials science (Holzer et al., 2003).
Annular Tautomerism
Research has also focused on the annular tautomerism of curcuminoid NH-pyrazoles, illustrating the dynamic nature of these compounds and their potential implications in drug design and development (Cornago et al., 2009).
properties
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(17(21)20-19-12)11-18-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-11H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZALJCHJQZGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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